Urea, (2-iodophenyl)-
Description
Contextualizing Urea-Based Scaffolds in Modern Organic Chemistry
Urea (B33335) and its derivatives are of central importance in contemporary organic and medicinal chemistry. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile hydrogen bond donor and acceptor. This capacity to form multiple, stable hydrogen bonds is crucial for molecular recognition processes, enabling strong and specific interactions with biological targets such as proteins and enzymes. organic-chemistry.orgnih.gov Consequently, the urea motif is a privileged structure found in a wide array of pharmaceuticals and biologically active compounds. nih.gov Beyond medicinal applications, urea derivatives serve as vital intermediates in the synthesis of various commercially significant chemicals and have found utility in the realms of organocatalysis and materials science. organic-chemistry.org The synthesis of ureas has traditionally involved reagents like phosgene (B1210022) and isocyanates; however, due to safety and environmental concerns, greener and milder synthetic methodologies are continuously being developed. organic-chemistry.org
Research Significance of N-Aryl Urea Derivatives Containing Halogen Substituents
The incorporation of halogen atoms into N-aryl urea derivatives provides a powerful tool for modulating the physicochemical and biological properties of these molecules. Halogen substituents, such as the iodine atom in (2-iodophenyl)urea, can significantly influence a compound's conformational preferences and electronic characteristics. organic-chemistry.orgcymitquimica.com For instance, ortho-halogen substitution can affect the dihedral angle between the urea functionality and the aromatic ring, which can be critical for its interaction with biological targets. organic-chemistry.org
The presence of a halogen, particularly iodine, on the aromatic ring also introduces a reactive handle for further chemical transformations. The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity makes halogenated N-aryl ureas valuable precursors for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activity. nih.govorganic-chemistry.org Furthermore, the lipophilicity and potential for radiolabeling conferred by iodine make these derivatives interesting candidates in drug design and imaging studies. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDXYHPPJXGOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156911 | |
| Record name | Urea, (2-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-93-7 | |
| Record name | Urea, (2-iodophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Structural Features of 2 Iodophenyl Urea
The synthesis of (2-iodophenyl)urea, like other unsymmetrical ureas, can be approached through several established synthetic routes. A common and versatile method involves the reaction of an amine with an isocyanate. Specifically, (2-iodophenyl)urea can be prepared by reacting 2-iodoaniline (B362364) with a suitable isocyanate source. Modern advancements in urea (B33335) synthesis aim to avoid the direct handling of toxic isocyanates by generating them in-situ through rearrangements like the Curtius or Hofmann rearrangements. thieme-connect.com For instance, a Curtius rearrangement of a corresponding acyl azide (B81097) in the presence of an amine can yield the desired urea. Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to facilitate the coupling of amides and amines. mdpi.com
| Property | Value | Reference |
| Molecular Formula | C7H7IN2O | biosynth.com |
| Molecular Weight | 262.05 g/mol | biosynth.com |
| Melting Point | 165 °C | biosynth.com |
This table presents the fundamental physicochemical properties of (2-iodophenyl)urea.
Mechanistic Investigations of Chemical Transformations Involving 2 Iodophenyl Urea
Elucidation of Reaction Mechanisms at the Urea (B33335) Functionality
The urea group is a versatile functional group known for its ability to participate in a variety of chemical reactions, largely governed by its hydrogen bonding capabilities and the nature of its nitrogen and carbonyl centers.
Acid-Base Catalysis and Proton Transfer Dynamics
The urea functionality can be activated through acid-base catalysis. Brønsted acids, for instance, can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This activation can also disrupt the self-association of urea molecules, which can influence their catalytic performance. mdpi.com Studies on urea solutions have revealed that proton transfer is a fundamental and ultrafast event, occurring on femtosecond timescales. nih.govnih.gov This rapid proton transfer is a key feature of reactions involving the urea group, influencing reaction rates and pathways. The dynamics of proton transfer in ionized urea dimers in aqueous solution have been probed using X-ray absorption spectroscopy, highlighting the coupled electronic and structural dynamics that govern these processes. nih.govnih.gov
The presence of an external Brønsted acid can synergistically enhance the catalytic activity of urea derivatives. This is rationalized by the disassembly of urea aggregates, leading to a more acidic and rigid catalytic complex. mdpi.com This cooperative effect has been observed in reactions like the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. mdpi.com
Role of Intramolecular Hydrogen Bonding on Reactivity
Intramolecular hydrogen bonding plays a crucial role in dictating the conformation and reactivity of (2-iodophenyl)urea. The presence of the ortho-iodo substituent can influence the formation of intramolecular hydrogen bonds between the N-H of the urea and the iodine atom or other parts of the molecule. Such hydrogen bonds can stabilize specific conformations, which in turn can affect the reactivity of the urea group. For instance, in some disubstituted ureas, an anti conformation is adopted due to intramolecular hydrogen bonding, which can hinder intermolecular interactions. worktribe.com
The balance between intra- and intermolecular hydrogen bonding can be delicate and influenced by the surrounding environment, such as the solvent. worktribe.com In some cases, the formation of multiple intermolecular hydrogen bonds may not be sufficient to overcome a thermodynamically preferred conformation stabilized by strong intramolecular hydrogen bonds. nih.gov This conformational control exerted by hydrogen bonding is a key determinant of the molecule's ability to act as a receptor or catalyst. For example, the disruption of intramolecular hydrogen bonds is often a prerequisite for heterodimerization or complexation with other molecules. nih.gov
Reactivity Studies of the 2-Iodophenyl Group
The 2-iodophenyl group offers a reactive handle for a variety of chemical transformations, primarily centered around the carbon-iodine bond and the aromatic ring itself.
C-I Bond Activation and Functionalization Pathways
The carbon-iodine (C-I) bond in (2-iodophenyl)urea is a key site for functionalization. This bond can be activated through various means, including transition metal catalysis, to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common for the functionalization of aryl iodides. For instance, palladium-catalyzed intramolecular cyclization of meso-(2-iodophenyl)porphyrins leads to the formation of fused ring systems. acs.org
The C-I bond can also participate in halogen bonding interactions, where the iodine atom acts as a Lewis acidic center. This has been exploited in catalysis, for example, in the electrophilic activation of 2-alkenylindoles for cycloaddition reactions, where the activation is achieved through C-I⋅⋅⋅π halogen bonds. nih.gov Furthermore, the 2-iodophenyl group can be a precursor for the synthesis of more complex structures, such as indoles, through reactions like the Sonogashira coupling followed by cyclization. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The aromatic ring of (2-iodophenyl)urea is subject to both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the iodo and urea substituents.
Electrophilic Aromatic Substitution (EAS): The urea group is an activating group and an ortho-, para-director, while the iodo group is a deactivating group but also an ortho-, para-director. The outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions. The general mechanism for EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. minia.edu.eglibretexts.orglumenlearning.com Aromaticity is then restored by the loss of a proton. libretexts.org
Nucleophilic Aromatic Substitution (NAS): Simple aryl halides are generally unreactive towards nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring for NAS. libretexts.org The mechanism typically proceeds through an addition-elimination pathway involving a negatively charged intermediate called a Meisenheimer complex. libretexts.org In the case of (2-iodophenyl)urea, the reactivity towards NAS would be influenced by the nature of the nucleophile and the reaction conditions. It has been shown that nucleophiles can add to electron-deficient arenes at positions occupied by hydrogen, a process known as Nucleophilic Substitution of Hydrogen (SNArH), which can sometimes proceed faster than the substitution of a halogen. juniperpublishers.com
Kinetic and Thermodynamic Aspects of Reactions Involving (2-Iodophenyl)urea
The kinetics and thermodynamics of reactions involving (2-iodophenyl)urea are crucial for understanding and optimizing chemical processes.
The decomposition of urea and its by-products has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). rsc.orgresearchgate.net These studies provide valuable data on the thermal stability and decomposition pathways of urea-containing compounds. For example, the liquefaction and re-solidification of biuret, a urea decomposition product, has been explained by the formation of a eutectic mixture with urea. rsc.org
Kinetic studies of reactions involving urea derivatives can be performed using various analytical techniques. For instance, pseudo-first-order conditions can be employed to determine the second-order rate constants for reactions of carbonyl compounds with urea. acs.org Arrhenius plots can then be used to determine the activation energy of the reaction. acs.org
Supramolecular Chemistry and Non Covalent Interactions of 2 Iodophenyl Urea
Halogen Bonding Interactions Involving the 2-Iodo Moiety
The iodine atom in (2-Iodophenyl)urea is not merely a sterically bulky substituent; it is an active participant in directed intermolecular interactions through halogen bonding (XB). This interaction occurs between the electron-deficient region on the iodine atom and an electron-rich site on an adjacent molecule.
The capacity of the iodine atom to act as a halogen bond donor is explained by the concept of the σ-hole. jyu.firesearchgate.net This is a region of positive electrostatic potential located on the outermost surface of the iodine atom, directly along the extension of the C–I covalent bond. jyu.firesearchgate.net The formation of the σ-hole is due to the anisotropic distribution of electron density around the covalently bonded iodine, which creates an electron-deficient outer cap. jyu.fi
The strength of the σ-hole, and thus the potential for halogen bonding, can be quantified computationally by calculating the maximum electrostatic potential (VS,max) on the halogen's surface. A more positive VS,max value indicates a stronger σ-hole and a greater propensity for halogen bonding. acs.org While specific calculations for (2-iodophenyl)urea are not broadly published, data from related iodoarene compounds provide a strong basis for understanding its behavior. For instance, electron-withdrawing groups on the aromatic ring are known to increase the magnitude of the σ-hole on the iodine atom. jyu.fi The urea (B33335) group [-NH(C=O)NH₂] can influence the electronic properties of the phenyl ring, thereby modulating the VS,max of the ortho-iodo substituent. Computational studies on iodobenzene (B50100) and its derivatives show a clear correlation between the nature of the substituent and the σ-hole's strength. acs.org
Below is a table of computed VS,max values for relevant compounds, illustrating the effect of substitution on the σ-hole potential.
| Compound | Substituent (R in R-Ph-I) | VS,max (kcal/mol) | Environment |
| Iodobenzene | -H | 17.6 | Vacuum |
| 4-Nitroiodobenzene | -NO₂ (para) | 24.5 | Vacuum |
| 4-Aminoiodobenzene | -NH₂ (para) | 15.3 | Vacuum |
| 3-Aminoiodobenzene | -NH₂ (meta) | 16.9 | Vacuum |
| This table presents data compiled from computational studies on substituted iodobenzenes to illustrate the electronic influence on the σ-hole. The values demonstrate that electron-withdrawing groups (like -NO₂) enhance the σ-hole, while electron-donating groups (like -NH₂) diminish it, with the effect being position-dependent. acs.org |
A defining characteristic of halogen bonds is their high degree of directionality. acs.orgbeilstein-journals.org The interaction is strongest when the C–I bond and the halogen bond acceptor (a Lewis base) are aligned, resulting in a C–I···Y angle close to 180°. jyu.fi This linearity stems from the location of the σ-hole directly opposite the covalent bond. This predictability makes halogen bonding a powerful tool in crystal engineering.
The strength of halogen bonds follows the trend I > Br > Cl, correlating with the polarizability and size of the halogen atom. acs.org Iodine, being the largest and most polarizable of the common halogens, forms the strongest halogen bonds. The interaction energies can be significant, with binding energies reported to be as high as 40 kcal/mol, comparable to strong hydrogen bonds. smu.edu In the context of (2-Iodophenyl)urea, the iodine atom can form robust halogen bonds with various acceptors, including the oxygen of a carbonyl or nitro group, or the nitrogen of a pyridine (B92270) ring. acs.orgnih.gov Studies on analogous systems, such as N-4-iodophenyl-N′-4′-nitrophenylurea, have demonstrated the formation of a strong and reliable I···O₂N supramolecular synthon, which plays a crucial role in directing the crystal packing.
Quantitative Assessment of σ-Hole Interactions
Hydrogen Bonding Networks in Solid-State and Solution Assemblies
The urea functional group is an exceptional hydrogen bonding motif, possessing two N-H donor sites and one C=O acceptor site. This allows (2-Iodophenyl)urea to form extensive and predictable hydrogen-bonded networks, which are often the dominant interactions governing its self-assembly. nih.govnih.gov
In the solid state, phenylurea derivatives commonly form one-dimensional chains or "tapes" held together by intermolecular N-H···O hydrogen bonds. nih.govworktribe.com A frequently observed and highly stable motif is the centrosymmetric dimer, where two urea molecules are linked by a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) graph-set notation. nih.gov These dimers can then propagate into linear tapes. Crystal structures of related phenylureas show typical N···O hydrogen bond distances in the range of 2.7 to 3.3 Å. nih.govworktribe.com
In solution, the same hydrogen bonding propensities drive the formation of self-assembled aggregates. nih.gov The strength and stability of these assemblies can be studied using techniques like ¹H NMR titration, which can reveal strong binding with anionic guests that act as hydrogen bond acceptors. nih.gov The competition between intramolecular hydrogen bonding, intermolecular self-assembly, and interactions with solvent molecules or other species in solution dictates the resulting supramolecular structures.
π-π Stacking and Dispersive Interactions in Self-Assembled Structures
The phenyl ring of (2-Iodophenyl)urea introduces the possibility of π-π stacking and other dispersive forces contributing to the stability of its self-assembled structures. These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings. nih.gov
There is often a delicate balance between hydrogen bonding, halogen bonding, and π-π stacking. In some systems, strong and directional hydrogen and halogen bonds dominate the crystal packing, preventing significant π-π interactions from occurring. nih.gov In other cases, these interactions can work cooperatively to stabilize a layered or three-dimensional architecture.
Design Principles for Supramolecular Architectures and Materials
The predictable and directional nature of the non-covalent interactions in (2-Iodophenyl)urea and related compounds makes them excellent building blocks for supramolecular chemistry and materials science. reading.ac.ukrsc.orgscience.eus The principles of crystal engineering can be applied to rationally design complex architectures with desired properties.
A key design principle involves exploiting the hierarchy and orthogonality of the available interactions. The robust and one-dimensional N-H···O hydrogen-bonded urea tape is a reliable and frequently formed supramolecular synthon. worktribe.com This primary structure can be further organized into 2D sheets or 3D networks by programming secondary interactions, such as the highly directional C-I···Y halogen bond. acs.org By choosing appropriate halogen bond acceptors on neighboring molecules, the orientation of the hydrogen-bonded tapes relative to one another can be controlled.
This modular approach allows for the construction of a wide array of supramolecular materials. For example, the integration of these specific binding motifs into polymer chains has led to the development of novel elastomeric materials and hydrogels with tunable, thermo-reversible properties. reading.ac.ukmdpi.com The combination of strong, directional, and predictable non-covalent bonds provided by the iodophenylurea moiety offers a versatile platform for creating functional materials with applications in molecular recognition, catalysis, and soft matter. beilstein-journals.orgmdpi.com
Computational and Theoretical Analysis of 2 Iodophenyl Urea
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (2-iodophenyl)urea. These calculations, typically performed using density functional theory (DFT) or other ab initio methods, provide a detailed picture of the electron distribution and orbital energies within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For (2-iodophenyl)urea, the HOMO is expected to be localized primarily on the phenyl ring and the urea (B33335) moiety, particularly the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring and the carbonyl group, with a significant contribution from the iodine atom due to its ability to accept electron density. The precise energies of these orbitals can be calculated using computational methods, providing quantitative insights into the molecule's electronic behavior.
Table 1: Calculated Frontier Molecular Orbital Energies of (2-Iodophenyl)urea and Related Compounds This table presents hypothetical yet representative data based on typical computational results for similar aromatic urea derivatives.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Urea | -7.85 | 1.23 | 9.08 |
| Phenylurea | -6.92 | -0.15 | 6.77 |
| (2-Iodophenyl)urea | -6.78 | -0.89 | 5.89 |
The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. wuxiapptec.com This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. walisongo.ac.idchemrxiv.org
For (2-iodophenyl)urea, the ESP map would reveal regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the urea group, indicating their nucleophilic character. Conversely, positive potential regions (colored blue) would be expected around the hydrogen atoms of the amine groups and, to a lesser extent, the hydrogen atoms of the phenyl ring, highlighting their electrophilic nature. The iodine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, which allows for halogen bonding. rsc.org
Frontier Molecular Orbital Analysis
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of (2-iodophenyl)urea involves identifying the stable conformers and the energy barriers between them. This is achieved by exploring the potential energy surface (PES) of the molecule, which is a multidimensional surface that describes the energy of the molecule as a function of its atomic coordinates. longdom.orglibretexts.orgarxiv.org
Theoretical Prediction of Reactivity and Selectivity Profiles
Theoretical calculations can predict the reactivity of (2-iodophenyl)urea towards various reagents and the selectivity of these reactions. Reactivity indices derived from DFT, such as global and local softness, electrophilicity index, and Fukui functions, can quantify the reactivity of different sites within the molecule.
For instance, the urea moiety can undergo hydrolysis, and the phenyl ring can participate in electrophilic or nucleophilic aromatic substitution reactions. evitachem.com The iodine atom can also be a site for various reactions, including cross-coupling reactions. Theoretical models can help predict the most likely reaction pathways by calculating the activation energies for different potential reactions. For example, the tautomerization of the urea group can be studied to understand its reactivity in different chemical environments. rsc.org
Molecular Dynamics Simulations of (2-Iodophenyl)urea in Various Environments
Molecular dynamics (MD) simulations provide a dynamic picture of how (2-iodophenyl)urea behaves over time in different environments, such as in aqueous solution or within a lipid bilayer. pnas.orgnih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and intermolecular interactions on a femtosecond timescale.
An MD simulation of (2-iodophenyl)urea in water could reveal how the molecule is solvated, including the formation of hydrogen bonds between the urea group and water molecules. Simulations in a model cell membrane could provide insights into its permeability and potential to cross biological barriers, which is crucial for understanding its bioactivity. nih.gov
Computational Modeling of Non-Covalent Interaction Strengths
Non-covalent interactions play a crucial role in the structure, stability, and function of molecular systems. wikipedia.org For (2-iodophenyl)urea, these interactions include hydrogen bonding, halogen bonding, and π-stacking.
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). Computational models can quantify the strength of these hydrogen bonds with other molecules or within a crystal lattice. researchgate.net
Halogen Bonding: The iodine atom in (2-iodophenyl)urea can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen. rsc.org The strength of these interactions can be calculated and analyzed.
π-Stacking: The phenyl ring can engage in π-stacking interactions with other aromatic systems. The energy and geometry of these interactions can be modeled to understand their contribution to molecular aggregation and crystal packing.
By employing methods such as the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) analysis, the nature and strength of these interactions can be characterized in detail.
Table 2: Calculated Non-Covalent Interaction Energies for (2-Iodophenyl)urea Dimers This table presents hypothetical yet representative data based on typical computational results for the strength of various non-covalent interactions.
| Interaction Type | Interaction Energy (kcal/mol) |
|---|---|
| Hydrogen Bond (N-H···O=C) | -5.5 |
| Halogen Bond (C-I···O=C) | -3.2 |
| π-Stacking (Parallel Displaced) | -2.8 |
Advanced Spectroscopic and Diffraction Based Characterization of 2 Iodophenyl Urea Structures
X-ray Crystallographic Analysis of Single Crystals
Single-crystal X-ray diffraction offers an unparalleled, atom-resolved view of the molecular structure and its arrangement within a crystal lattice. This technique has been fundamental in defining the three-dimensional architecture of (2-iodophenyl)urea.
Elucidation of Crystal Packing Motifs and Intermolecular Connectivity
The crystal structure of (2-iodophenyl)urea is dominated by robust and predictable self-assembly into one-dimensional chains, or tapes, mediated by N-H···O hydrogen bonds between the urea (B33335) groups of adjacent molecules. core.ac.uk This common arrangement in urea derivatives, known as the catemer motif, creates strong, linear supramolecular structures. core.ac.uk
Table 1: Representative Intermolecular Interaction Data for a Related (2-Iodophenyl) Derivative
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
| Halogen Bond | C-I···O | 3.012 (2) | 171.78 (9) | mdpi.com |
This table presents data for a closely related compound, cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide, to illustrate typical halogen bond geometries.
Analysis of Conformational Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. While specific studies on the conformational polymorphism of (2-iodophenyl)urea are not extensively detailed in the provided search results, the phenomenon is common in urea derivatives. acs.orgrsc.org The presence of flexible torsion angles, particularly between the phenyl ring and the urea group, allows the molecule to adopt different conformations, which can lead to different packing arrangements and, consequently, distinct polymorphs. Factors such as solvent choice and crystallization temperature can influence which polymorphic form is obtained. rsc.org For example, in a study of 1,3-bis(m-cyanophenyl)urea, multiple polymorphs were identified, demonstrating how the disruption of typical hydrogen bonding can lead to structural diversity. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy serves as a powerful tool for investigating molecular structure and dynamics in both the solid and solution states.
Solid-State NMR for Microstructural Characterization
Solid-state NMR (ssNMR) provides detailed insights into the local environment of atoms in crystalline solids. For urea-based compounds, 13C and 15N cross-polarization magic-angle spinning (CP/MAS) NMR are particularly informative. polymersynergies.netnih.gov The chemical shifts of the urea carbonyl carbon and the nitrogen atoms are highly sensitive to their participation in hydrogen bonding. polymersynergies.net Different polymorphs of a compound will give rise to distinct ssNMR spectra due to differences in molecular conformation and crystal packing. For example, studies on polymeric diphenylmethane (B89790) diisocyanate (PMDI) reactions show that urea structures in different chemical environments exhibit distinct 15N chemical shifts, such as at 104 ppm and 106 ppm. polymersynergies.net This sensitivity allows ssNMR to be used as a fingerprinting technique to distinguish between different crystalline forms and to characterize their unique microstructures.
Solution-State NMR for Conformational Dynamics and Intermolecular Association
In solution, NMR spectroscopy is used to determine the structure, conformation, and intermolecular associations of molecules. For (2-iodophenyl)urea, 1H NMR is instrumental in studying anion binding and conformational changes. rsc.org In DMSO-d6 solution, the NH protons of urea derivatives show distinct chemical shifts that are sensitive to their environment and participation in hydrogen bonding. core.ac.ukrsc.org For instance, in asymmetrical urea receptors, the NH proton closer to the phenyl moiety is typically downfield-shifted. core.ac.uk The addition of anions can cause significant changes in these chemical shifts, providing evidence for binding interactions. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to unambiguously assign proton and nitrogen signals and to detect through-space couplings that provide information about molecular conformation. core.ac.uksemanticscholar.org
Table 2: Representative 1H NMR Chemical Shift Data for a Urea Derivative in DMSO-d6
| Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
| NH (urea) | 8.87 | singlet | uva.nl |
| CH (aromatic) | 7.48 | doublet | uva.nl |
| CH (aromatic) | 7.32 | doublet | uva.nl |
This table shows typical chemical shifts for a generic diphenylurea derivative and is for illustrative purposes.
Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Conformation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly sensitive to bonding, conformation, and intermolecular interactions like hydrogen bonding. photothermal.comnih.gov
For urea compounds, the N-H and C=O stretching vibrations are particularly diagnostic in IR spectra. jocpr.com The N-H stretching bands, typically found in the 3200–3400 cm-1 region, are sensitive to hydrogen bonding; increased hydrogen bond strength generally leads to a broadening and red-shifting (shift to lower frequency) of these bands. jocpr.com Similarly, the C=O stretch (amide I band), often near 1650 cm-1, also shifts to a lower frequency upon stronger hydrogen bonding to the carbonyl oxygen. jocpr.com
Raman spectroscopy provides complementary information. photothermal.com It is particularly useful for observing vibrations of non-polar bonds. photothermal.com In (2-iodophenyl)urea, the C-I stretching vibration would be a key band to observe in the Raman spectrum. While a specific Raman spectrum for (2-iodophenyl)urea was not found, the characteristic peak for urea is observed at 1003 cm-1 in Raman spectra. arxiv.org Comparing the IR and Raman spectra of different solid forms or between the solid and solution states can reveal subtle changes in molecular conformation and the strength of intermolecular interactions.
Table 3: Key IR Vibrational Frequencies for Urea and its Derivatives
| Vibrational Mode | Typical Frequency Range (cm-1) | Notes | Reference |
| N-H Stretch | 3200 - 3400 | Sensitive to hydrogen bonding; shifts to lower frequency with stronger H-bonds. | jocpr.com |
| C=O Stretch (Amide I) | ~1650 | Sensitive to hydrogen bonding; shifts to lower frequency with stronger H-bonds. | jocpr.com |
| C-N Stretch | ~1464 | jocpr.com | |
| NH2 Rocking | ~1150 | jocpr.com |
Mass Spectrometry for Fragmentation Pattern Elucidation and Reaction Monitoring
Mass spectrometry (MS) stands as a pivotal analytical technique for the structural characterization of (2-Iodophenyl)urea. It provides essential information regarding the compound's molecular weight and offers deep insights into its structural integrity through the analysis of its fragmentation patterns. Furthermore, when coupled with liquid chromatography (LC), it becomes an indispensable tool for real-time monitoring of synthetic reactions.
The fragmentation of substituted phenylureas under mass spectrometric conditions follows predictable pathways. Studies on structurally similar compounds, including other halogenated phenylureas, reveal common cleavage patterns that are instrumental in structural elucidation. researchgate.net For (2-Iodophenyl)urea, the primary fragmentation pathways are expected to involve cleavages around the central urea moiety and the carbon-iodine bond. Key predicted fragmentation events include:
α-Cleavage: This is a dominant fragmentation pathway for ureas, involving the cleavage of the C-N bond between the carbonyl group and the aromatic ring. This can lead to the formation of a 2-iodophenyl isocyanate radical cation or a 2-iodoaniline-derived cation.
Loss of Isocyanic Acid (HNCO): A characteristic rearrangement for ureas can lead to the expulsion of a neutral HNCO molecule, resulting in the formation of the 2-iodoaniline (B362364) radical cation.
Cleavage of the C-I Bond: The loss of the iodine atom (I•) is a common fragmentation for iodo-aromatic compounds, which would produce a fragment ion corresponding to a phenylurea cation.
Thermal Degradation Products: Phenylureas are known to be thermally labile and can degrade during analysis, particularly in gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net A likely degradation product for (2-iodophenyl)urea is 2-iodoaniline, which would be detectable by MS.
The table below details the predicted principal fragment ions for (2-iodophenyl)urea based on these established fragmentation mechanisms.
Table 1: Predicted Mass Spectrometry Fragments for (2-Iodophenyl)urea
| m/z (Predicted) | Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 264 | [C₇H₇IN₂O]⁺• | Molecular Ion [M]⁺• |
| 219 | [C₇H₆IN]⁺• | Loss of HNCO (Isocyanic Acid) |
| 137 | [C₆H₆N₂O]⁺• | Loss of I• (Iodine Radical) |
| 120 | [C₆H₆NO]⁺ | α-Cleavage, [H₂N-CO-C₆H₄]⁺ |
In addition to structural analysis, mass spectrometry is a powerful technique for monitoring the progress of chemical reactions. Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are routinely used to track the consumption of reactants and the formation of products in real-time. nih.govavcr.cz In the synthesis of (2-iodophenyl)urea, LC-MS allows for high-sensitivity and high-selectivity monitoring. nih.gov Advanced methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be employed, where the mass spectrometer is programmed to detect the specific m/z of the precursor ion (the reactant) and one or more of its characteristic product ions, providing highly precise and quantitative data on the reaction's progress. thermofisher.comepfl.ch This capability is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2-Iodophenyl)urea |
| 2-Iodoaniline |
Derivatization and Functionalization Strategies Based on the 2 Iodophenyl Urea Scaffold
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position
The carbon-iodine bond in (2-iodophenyl)urea is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide facilitates a range of transformations under relatively mild conditions.
Suzuki-Miyaura, Sonogashira, and Heck Couplings
Palladium-catalyzed cross-coupling reactions are instrumental in modifying the (2-iodophenyl)urea core. The Suzuki-Miyaura, Sonogashira, and Heck reactions are prominent examples that enable the introduction of diverse substituents at the ortho-position of the phenyl ring. vulcanchem.com
The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgrasayanjournal.co.in This reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form biaryl structures. nobelprize.org For instance, the coupling of (2-iodophenyl)urea with various arylboronic acids can generate a library of N-(2'-aryl-[1,1'-biphenyl]-2-yl)urea derivatives. The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yields and minimizing side products. acs.orgresearchgate.net
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper salts and requires a base. wikipedia.org The resulting (2-(alkynyl)phenyl)urea derivatives are valuable intermediates for the synthesis of more complex heterocyclic structures or for applications in materials science where extended π-conjugation is desired. lucp.net The reaction conditions, including the choice of solvent, can significantly impact the reaction's efficiency. lucp.net
The Heck reaction facilitates the arylation of alkenes, where the aryl iodide couples with an olefin to form a new carbon-carbon bond at the vinylic position. libretexts.orgdiva-portal.org This reaction is a powerful method for creating substituted styrenyl or other alkenyl derivatives of (2-iodophenyl)urea. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.orgnih.gov Tandem Heck cyclization/Suzuki-Miyaura coupling reactions have also been developed for the synthesis of complex heterocyclic systems from N-(2-iodophenyl)propiolamides. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on (2-Iodophenyl)urea
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(0) complex, Base | Biaryl or Vinyl-substituted ureas |
| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex, Base | Arylalkyne-substituted ureas |
| Heck | Alkene | Pd(0) or Pd(II) complex, Base | Alkenyl-substituted ureas |
Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. jk-sci.com This reaction enables the coupling of the aryl iodide of (2-iodophenyl)urea with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. acs.org The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad applicability of this reaction, allowing for the amination of even challenging substrates under mild conditions. jk-sci.comacs.org This methodology provides a direct route to N-aryl and N-heteroaryl derivatives of (2-aminophenyl)urea, which are important structural motifs in many biologically active compounds. researchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. tcichemicals.com
Regioselective Functionalization of the Phenyl Ring
Beyond the iodine-bearing carbon, other positions on the phenyl ring of (2-iodophenyl)urea can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents. The directing effects of the urea (B33335) and iodo groups will influence the position of the incoming electrophile. For example, direct halogenation of N-phenylureas can be achieved using trihaloisocyanuric acids. thieme-connect.com
Furthermore, transition metal-catalyzed C-H activation offers a modern and efficient approach to regioselective functionalization. researchgate.net By employing a suitable directing group, which the urea moiety can potentially serve as, specific C-H bonds on the phenyl ring can be targeted for reactions like arylation, alkenylation, or alkylation. rsc.org This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical route to polysubstituted phenylurea derivatives.
Synthesis of Oligomeric and Polymeric Architectures Incorporating (2-Iodophenyl)urea Units
The (2-iodophenyl)urea unit can serve as a monomer for the synthesis of oligomers and polymers. longdom.org The bifunctional nature of the molecule, with the reactive aryl iodide at one end and the potential for linkage through the urea nitrogens, allows for various polymerization strategies. For example, step-growth polymerization can be employed where the aryl iodide of one monomer reacts with a suitable functional group on another monomer in a repetitive fashion. longdom.org
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For instance, a di-boronic acid could be coupled with two equivalents of (2-iodophenyl)urea under Suzuki-Miyaura conditions to create a simple oligomer. Repetitive coupling reactions can lead to the formation of longer polymer chains. The resulting polymers, featuring the rigid phenylurea backbone, may exhibit interesting material properties. Research has explored the synthesis of urea oligomers, which can adopt specific conformations and exhibit biological activity. bio-kiwi.comrsc.org The synthesis of non-planar and urea-bridged conjugated oligomers has also been reported through intramolecular direct arylation. researchgate.net
Applications of 2 Iodophenyl Urea and Its Derivatives in Synthetic Chemistry and Materials Science
Organocatalytic Applications of Urea-Based Scaffolds
The urea (B33335) functional group is a powerful hydrogen-bond donor, a characteristic that has been extensively utilized in the field of organocatalysis. By forming non-covalent interactions with substrates, urea-based catalysts can activate them towards nucleophilic attack, often with high levels of stereocontrol.
Chiral derivatives of (2-iodophenyl)urea have been incorporated into more complex molecular scaffolds to create highly effective organocatalysts for asymmetric synthesis. These catalysts often feature a chiral backbone, such as that derived from cinchona alkaloids or trans-1,2-cyclohexanediamine, to which a (thio)urea moiety is appended. mdpi.comresearchgate.netmetu.edu.tr The (2-iodophenyl)urea group in these catalysts plays a crucial role in substrate binding and activation through hydrogen bonding.
The enantioselective Michael addition is a key carbon-carbon bond-forming reaction where these catalysts have demonstrated significant success. For instance, bifunctional urea catalysts derived from 2-amino-4-(dimethylamino)pyridine (2-aminoDMAP) have been employed in the Michael addition of diethyl malonate to trans-β-nitroolefins, yielding products with high enantiomeric excess (ee). metu.edu.tr The combination of the basic 2-aminoDMAP unit and the hydrogen-bonding urea moiety allows for the simultaneous activation of both the nucleophile and the electrophile.
Table 1: Enantioselective Michael Addition Catalyzed by a Chiral Bifunctional 2-aminoDMAP/Urea Organocatalyst metu.edu.tr
| Entry | Nitroolefin | Yield (%) | ee (%) |
| 1 | trans-β-nitrostyrene | 95 | 94 |
| 2 | 4-Methyl-trans-β-nitrostyrene | 92 | 93 |
| 3 | 4-Methoxy-trans-β-nitrostyrene | 85 | 91 |
| 4 | 4-Chloro-trans-β-nitrostyrene | 96 | 95 |
| 5 | 2-Chloro-trans-β-nitrostyrene | 88 | 90 |
The ability of the urea N-H groups to form strong and directional hydrogen bonds makes them excellent receptors for anions. core.ac.ukresearchgate.net This property is central to a subfield of organocatalysis known as anion-binding catalysis. csic.es In this catalytic mode, the urea moiety binds to the anionic part of a reactive intermediate, such as the counter-ion of a cationic species or a deprotonated substrate, thereby stabilizing it and influencing the stereochemical outcome of the reaction.
Halogen-substituted ureas, including those with iodo-substituents, have been synthesized and their anion binding properties studied. core.ac.uk The electron-withdrawing nature of the halogen can increase the acidity of the urea N-H protons, enhancing their anion binding affinity. core.ac.uknih.gov These receptors have been shown to bind a variety of anions, with binding constants dependent on the specific anion and the substitution pattern on the phenyl ring. core.ac.uknih.gov For example, studies on N,N'-diphenylureas with halogen substituents have demonstrated the formation of 1:1 adducts with anions like acetate (B1210297) and chloride in solution. core.ac.uk The introduction of an iodo-substituent can also lead to other non-covalent interactions, such as halogen bonding, which can further influence the binding event. core.ac.uk
The anion-binding properties of urea derivatives are also crucial in cooperative catalysis, where a chiral urea catalyst works in concert with a Brønsted acid. csic.es The urea can associate with the conjugate base of the acid, creating a chiral ion pair that directs the stereochemical course of the reaction. csic.es
Chiral (2-Iodophenyl)urea Derivatives as Catalysts
Utility as a Precursor for Complex Organic Molecule Synthesis
The (2-Iodophenyl)urea scaffold is a valuable starting material for the synthesis of more elaborate molecules, particularly those with biological activity or specific functional properties. The iodine atom provides a handle for a variety of cross-coupling reactions, while the urea moiety can be incorporated into larger heterocyclic systems or serve as a key pharmacophore.
One notable application is in the synthesis of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are of interest as cancer immunotherapeutics. nih.gov In these syntheses, phenyl urea derivatives are key intermediates, and the substitution pattern on the phenyl ring is crucial for inhibitory activity. nih.gov Similarly, (2-iodophenyl)urea derivatives have been used to create 1,2,3-triazole-cored structures that exhibit selective cytotoxicity towards certain cancer cell lines. mdpi.com For instance, 1-((1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea was synthesized as part of a series of potential anti-cancer agents. mdpi.com
Furthermore, the reactivity of the isocyanate precursor to (2-iodophenyl)urea, namely 2-iodophenyl isocyanate, makes it a versatile reagent for introducing the (2-iodophenyl)urea motif into a wide range of molecules containing nucleophilic groups like amines. This approach has been used in the late-stage functionalization of drug candidates and in the preparation of libraries of compounds for biological screening. mdpi.com
Design of Ligands for Transition Metal Catalysis
In recent years, N-arylureas have emerged as a novel class of ligands for transition metal catalysis, particularly for palladium-catalyzed reactions. acs.orgacs.org They offer an alternative to the more traditional phosphine (B1218219) ligands and can provide unique reactivity and selectivity. The (2-iodophenyl)urea structure fits within this class of compounds and its derivatives have the potential to act as effective ligands.
N-Arylureas have been shown to be effective ligands in the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to produce indolines. acs.org Computational and experimental studies suggest that these urea ligands coordinate to the palladium center in a monodentate fashion through the unsubstituted nitrogen atom after deprotonation. acs.org This binding mode is relatively rare for metal-ureate complexes and offers a different steric and electronic environment around the metal compared to bulky phosphine ligands. acs.org
The use of urea-based ligands has also enabled the convergent synthesis of dihydrobenzofurans from 2-bromophenols and 1,3-dienes. acs.org This method is tolerant of a wide range of functional groups and substitution patterns on both coupling partners, highlighting the advantages of this ligand platform. acs.org The sterically undemanding nature of these ligands is believed to be a key factor in their success, allowing for the coupling of substrates that are challenging for systems employing bulky phosphine ligands. acs.org
Table 2: Applications of Urea-Based Ligands in Palladium-Catalyzed Reactions
| Reaction Type | Ligand Type | Metal | Key Advantages |
| Heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes | N-Arylurea | Palladium | Outperforms phosphine ligands, tolerates sterically demanding substrates. acs.org |
| Heteroannulation of 2-bromophenols and 1,3-dienes | N-Arylurea | Palladium | Convergent synthesis of dihydrobenzofurans, broad substrate scope. acs.org |
| Heck and Suzuki Reactions | N-Phenylurea | Palladium | Inexpensive and efficient for reactions with aryl bromides and iodides. researchgate.net |
Applications in Smart Materials and Sensors
The inherent properties of the urea functional group, particularly its strong hydrogen-bonding capability, make it an attractive component for the design of smart materials and sensors. "Smart" materials are those that respond to external stimuli, such as light, temperature, or the presence of a specific chemical species.
Urea-containing polymers have been investigated for their potential in creating self-healing materials. mdpi.comrsc.org The reversible nature of the hydrogen bonds within the polymer matrix allows for the material to repair itself after damage. The dynamic nature of these bonds can be further tuned, for instance, by the addition of metal ions which can mediate the dissociation and re-formation of covalent urea bonds, leading to reprocessable and self-healing polyurea materials. rsc.org
Table 3: Potential Applications of (2-Iodophenyl)urea-Based Materials
| Application Area | Material Type | Role of (2-Iodophenyl)urea | Key Principle |
| Self-Healing Materials | Polyurea networks | Monomer unit | Reversible hydrogen bonding of urea groups allows for network repair. The iodo-group allows for further cross-linking or functionalization. mdpi.comrsc.org |
| Anion Sensors | Functionalized polymers | Recognition unit | Hydrogen bonding between urea N-H and the target anion triggers a measurable signal (e.g., fluorescence). The iodo-group can be used to attach the urea unit to a polymer backbone or other signaling moieties. nih.gov |
| Responsive Gels | Supramolecular organogels | Gelator molecule | Self-assembly through hydrogen bonding and other interactions to form a fibrous network that immobilizes the solvent. The iodo-group can influence packing and gel properties. mdpi.com |
Future Research Directions and Emerging Paradigms for 2 Iodophenyl Urea Research
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical discovery, and (2-Iodophenyl)urea research is no exception. These computational tools offer the potential to accelerate the identification of new derivatives with enhanced properties and to optimize synthetic pathways, thereby reducing costs and experimental effort.
Furthermore, AI can significantly enhance the efficiency of chemical synthesis. Retrosynthesis prediction models, powered by deep learning, can propose viable and efficient synthetic routes for complex (2-Iodophenyl)urea derivatives. engineering.org.cn These AI tools can analyze vast databases of chemical reactions to suggest the most effective reagents, catalysts, and reaction conditions, potentially surpassing the capabilities of human chemists in specific tasks. mdpi.com This can lead to the discovery of more efficient and sustainable methods for producing (2-Iodophenyl)urea and its analogs.
The following table summarizes potential applications of AI and machine learning in the research of (2-Iodophenyl)urea:
| Application Area | AI/ML Technique | Potential Impact on (2-Iodophenyl)urea Research |
| Drug Discovery | Predictive Modeling, Generative Adversarial Networks (GANs) | - Prediction of biological activity (e.g., enzyme inhibition, anticancer properties). nih.govresearchgate.net - De novo design of novel derivatives with enhanced therapeutic potential. nih.gov |
| Synthesis Planning | Retrosynthesis Prediction Models, Deep Learning | - Identification of efficient and sustainable synthetic routes. engineering.org.cn - Optimization of reaction conditions and yields. mdpi.com |
| Materials Science | High-Throughput Virtual Screening | - Discovery of new polymers and materials with tailored properties. |
| Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | - Early-stage assessment of potential toxicity, reducing late-stage failures in drug development. |
Sustainable and Green Chemical Approaches for Synthesis and Application
In recent years, the principles of green chemistry have become a cornerstone of chemical research and development, aiming to reduce the environmental impact of chemical processes. nih.gov Future research on (2-Iodophenyl)urea will undoubtedly focus on developing more sustainable and eco-friendly methods for its synthesis and exploring its applications in environmental remediation.
Traditional methods for the synthesis of ureas often involve hazardous reagents like phosgene (B1210022). thieme-connect.com Green chemistry seeks to replace such substances with safer alternatives and to develop more atom-economical reactions. For the synthesis of (2-Iodophenyl)urea, research could focus on catalyst-free and solvent-free methods, or the use of greener solvents like water. nanochemres.org The development of efficient, reusable catalysts, such as magnetic nanoparticles, can also contribute to more sustainable synthetic processes. nanochemres.org Plant extracts are also being explored as reducing and capping agents for the green synthesis of nanomaterials, a principle that could potentially be adapted for the synthesis of (2-Iodophenyl)urea precursors. nih.gov
Beyond its synthesis, (2-Iodophenyl)urea and its derivatives could find applications in environmental technologies. For instance, urea-based compounds have been investigated for their role in NOx reduction in exhaust after-treatment systems. lu.se Research could explore the potential of (2-Iodophenyl)urea in similar catalytic applications or in the development of sensors for environmental pollutants. The use of sustainable feedstocks and renewable energy in the production of urea (B33335) is a growing trend that could also be applied to the synthesis of its derivatives, contributing to the decarbonization of the chemical industry. nexanteca.com
The table below outlines potential green chemistry approaches for (2-Iodophenyl)urea:
| Green Chemistry Principle | Application to (2-Iodophenyl)urea | Research Focus |
| Prevention | Designing syntheses to minimize waste. | Developing high-yield, atom-economical reactions. |
| Safer Chemicals | Avoiding the use of hazardous reagents like phosgene. | Exploring alternative reagents and catalytic systems. thieme-connect.com |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents. | Investigating water-based synthesis or solvent-free conditions. nanochemres.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing highly active catalysts that operate under mild conditions. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. | Exploring bio-based precursors for the synthesis of the phenyl ring. |
| Catalysis | Employing catalytic reagents over stoichiometric ones. | Developing efficient and recyclable catalysts, such as nanocatalysts. nanochemres.org |
Exploration of Bio-Inspired Functions and Biomimetic Systems
Nature often serves as a source of inspiration for the design of novel functional molecules and systems. The field of biomimetics seeks to emulate biological processes and structures to create new technologies. For (2-Iodophenyl)urea, future research in this area could lead to the development of compounds with unique biological functions and their integration into sophisticated biomimetic systems.
The urea moiety is a key structural element in many biological molecules and plays a crucial role in processes like molecular recognition through hydrogen bonding. nih.gov Researchers are exploring the use of urea derivatives to create synthetic receptors that can selectively bind to specific anions or other biologically relevant molecules. This could lead to the development of (2-Iodophenyl)urea-based sensors for diagnostic applications.
Furthermore, the self-assembly properties of urea derivatives can be harnessed to create complex, ordered structures that mimic biological assemblies. These supramolecular structures could find applications in areas such as drug delivery, tissue engineering, and catalysis. For example, some urea derivatives have been shown to form gels that can act as scaffolds for cell growth.
A fascinating application of bio-inspiration is the development of a biomimetic effervescent injector for urea in selective catalytic reduction (SCR) systems for NOx removal. lu.se This technology mimics the way certain organisms generate gas bubbles to achieve efficient mixing and reaction. Applying such innovative, bio-inspired engineering principles to the delivery and application of (2-Iodophenyl)urea in various fields could unlock new functionalities.
The table below highlights potential bio-inspired applications for (2-Iodophenyl)urea:
| Bio-Inspired Concept | Application for (2-Iodophenyl)urea | Potential Research Area |
| Molecular Recognition | Development of synthetic receptors. nih.gov | Designing (2-Iodophenyl)urea-based sensors for anions or biomolecules. |
| Self-Assembly | Creation of supramolecular structures. | Investigating the formation of gels, nanotubes, or vesicles for drug delivery or catalysis. |
| Biocatalysis | Design of enzyme mimics. | Developing (2-Iodophenyl)urea derivatives that can catalyze specific chemical reactions. |
| Biomimetic Engineering | Innovative delivery and application systems. lu.se | Adapting bio-inspired designs for the efficient use of (2-Iodophenyl)urea in industrial or environmental applications. |
Development of Novel Analytical and Characterization Tools
The development of advanced analytical techniques is crucial for a deeper understanding of the structure, properties, and behavior of chemical compounds. For (2-Iodophenyl)urea, future research will benefit from the application and further development of novel analytical and characterization tools.
Mass spectrometry (MS) is a powerful technique for the characterization of substituted ureas. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can provide precise information about the molecular weight and elemental composition of (2-Iodophenyl)urea and its derivatives. thieme-connect.com Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of these compounds, which is valuable for structural confirmation and for distinguishing between isomers. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of (2-Iodophenyl)urea. nih.govthieme-connect.com Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within the molecule. Solid-state NMR could also be employed to study the structure and dynamics of (2-Iodophenyl)urea in solid formulations or as part of larger molecular assemblies.
In addition to spectroscopic methods, other analytical techniques will play a significant role. X-ray crystallography can provide definitive information about the three-dimensional structure of (2-Iodophenyl)urea in its crystalline state, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.net Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for the purification and quantification of (2-Iodophenyl)urea in various matrices. nih.gov The development of new stationary phases and detection methods for HPLC could further enhance the analysis of this compound and its metabolites.
The following table summarizes advanced analytical tools and their applications in (2-Iodophenyl)urea research:
| Analytical Technique | Information Obtained | Application in (2-Iodophenyl)urea Research |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. thieme-connect.com | Accurate identification and confirmation of synthetic products. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural information. researchgate.net | Isomer differentiation and structural elucidation of metabolites. |
| 2D Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and spatial relationships. nih.gov | Unambiguous structure determination of complex derivatives. |
| X-ray Crystallography | Three-dimensional molecular structure in the solid state. researchgate.net | Understanding intermolecular interactions and crystal packing. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. nih.gov | Quality control of synthetic products and analysis in biological samples. |
| Differential Scanning Calorimetry (DSC) | Thermal properties and phase transitions. | Characterization of solid-state forms and material properties. |
Q & A
Basic: What are the established synthetic routes for urea, (2-iodophenyl)-, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves reacting 2-iodoaniline with an isocyanate derivative under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate urea formation .
Yield optimization requires iterative adjustments to stoichiometry and reaction time, validated via HPLC or NMR purity checks .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) for urea, (2-iodophenyl)-, be resolved?
Methodological Answer:
Contradictions often arise from:
- Sample purity : Recrystallization or column chromatography can eliminate impurities affecting NMR shifts .
- Solvent effects : Deuterated solvents may induce peak splitting; compare spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) .
- Computational validation : Density Functional Theory (DFT) simulations predict vibrational modes (IR) and chemical shifts (NMR) to cross-verify experimental data .
Basic: What characterization techniques are critical for confirming the structure of urea, (2-iodophenyl)-?
Methodological Answer:
- ¹H/¹³C NMR : Identify aryl protons (δ 7.2–8.1 ppm) and urea carbonyl (δ 155–160 ppm) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from iodine (m/z +127) .
Advanced: What mechanistic insights govern the reactivity of urea, (2-iodophenyl)-, in cross-coupling reactions?
Methodological Answer:
The iodine substituent enables participation in Ullmann or Suzuki-Miyaura couplings. Key considerations:
- Catalyst system : Pd(PPh₃)₄ with CuI co-catalyst for Ullmann aryl-aryl bond formation .
- Substrate activation : DFT studies suggest iodine’s electron-withdrawing effect lowers transition-state energy .
- Side reactions : Competing hydrolysis of urea under basic conditions necessitates pH control (pH 7–9) .
Basic: How can researchers design experiments to assess the thermal stability of urea, (2-iodophenyl)-?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (T₀) and enthalpy change .
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) .
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to derive activation energy (Eₐ) from non-isothermal data .
Advanced: What strategies mitigate contradictions between computational predictions and experimental solubility data?
Methodological Answer:
- Solvent parameterization : Use Hansen Solubility Parameters (HSP) to refine COSMO-RS or MD simulations .
- Polymorph screening : X-ray diffraction identifies crystal forms affecting solubility .
- Experimental validation : Compare solubility in binary solvent systems (e.g., DMSO/water) to model predictions .
Basic: How should researchers formulate a FINER-compliant research question for urea, (2-iodophenyl)-?
Methodological Answer:
Apply the FINER framework :
- Feasible : “Does urea, (2-iodophenyl)-, exhibit pH-dependent fluorescence suitable for sensor applications?” .
- Novel : Prioritize understudied properties (e.g., photophysical behavior in non-polar solvents) .
- Ethical : Exclude toxicity assays without institutional review board (IRB) approval .
Advanced: How can urea, (2-iodophenyl)-, serve as a scaffold for probing enzyme inhibition mechanisms?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., urease) .
- Kinetic assays : Monitor inhibition via Michaelis-Menten plots with varied substrate concentrations .
- Structural analogs : Synthesize derivatives with halide substitutions (e.g., Br, Cl) to map steric/electronic effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
